Heudelotinone

Vue d'ensemble

Description

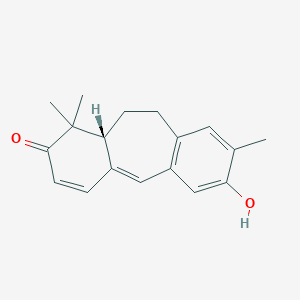

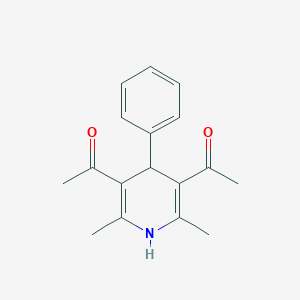

Heudelotinone is a natural diterpenoid isolated from the branches of Jatropha carcas L . It is a yellow powder with a molecular formula of C18H20O2 and a molecular weight of 268.4 .

Synthesis Analysis

The synthesis of Heudelotinone is generally obtained by organic synthesis methods . Specifically, it can be prepared by the reaction of benzoic acid and hydrazine, and through a series of reaction and purification steps, the final product is obtained .Physical And Chemical Properties Analysis

Heudelotinone is a solid with the form of white to yellow crystals . Its melting point is about 206-207 degrees Celsius . Heudelotinone is slightly soluble in water and highly soluble in organic solvents . Its predicted density is 1.16±0.1 g/cm3 .Applications De Recherche Scientifique

Cancer Research

- Field : Biomedical Sciences, specifically Oncology .

- Application : Heudelotinone is studied for its potential anticancer effects. It’s one of the bioactive compounds isolated from Ricinodendron heudelotii, a plant native to Africa .

- Methods : The leaves of the plant are extracted with ethanol and partitioned in sequence with petroleum ether, ethyl acetate, and n-butanol. The isolated compounds are then screened using different cancer cell lines to assess their cytotoxic effects .

Traditional Medicine

- Field : Ethnobotany and Traditional Medicine .

- Application : Heudelotinone is found in Ricinodendron heudelotii, also known as ‘Njangsa’, which is widely used in traditional medicine in Central and West Africa .

- Methods : The seeds of the Njangsa tree are used in various traditional remedies. They are typically ground into a paste or decoction for treating various ailments .

Trigonostemon Plants

- Field : Organic Chemistry and Botany .

- Application : The plants of the Trigonostemon genus (Euphorbiaceae family) comprising about 50 species are mainly distributed in tropical and subtropical Asia. Chemical studies on this plant genus have led to the discovery of about 200 structurally diverse compounds in the last two decades, some of which have shown promising biological activities .

- Methods : The plants are studied for their chemical constituents. Diterpenoids and alkaloids are the major and most important components of Trigonostemon plants, and are also the hot topics in synthetic chemistry .

Trigonostemon Plants

- Field : Organic Chemistry and Botany .

- Application : The plants of the Trigonostemon genus (Euphorbiaceae family) comprising about 50 species are mainly distributed in tropical and subtropical Asia. Chemical studies on this plant genus have led to the discovery of about 200 structurally diverse compounds in the last two decades, some of which have shown promising biological activities .

- Methods : The plants are studied for their chemical constituents. Diterpenoids and alkaloids are the major and most important components of Trigonostemon plants, and are also the hot topics in synthetic chemistry .

Propriétés

IUPAC Name |

(8R)-14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLYSDMNSOBAM-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C3C=CC(=O)C([C@@H]3CC2)(C)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heudelotinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B183446.png)

![5-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B183448.png)

![Carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B183457.png)

![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)